![molecular formula C20H17BrO B14680539 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone CAS No. 35670-70-3](/img/structure/B14680539.png)
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone is an organic compound with the molecular formula C18H15BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone typically involves the bromination of naphthalene followed by acetylation. One common method involves the reaction of 1-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: A precursor in the synthesis of 1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone.
4-Bromoacetophenone: Another brominated aromatic compound with different applications.
1-Acetyl-4-bromo-naphthalene: A structurally similar compound with potential differences in reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a brominated naphthalene ring with an acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
35670-70-3 |
|---|---|
Fórmula molecular |
C20H17BrO |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-[2-[1-(4-bromonaphthalen-1-yl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H17BrO/c1-13(15-7-3-4-8-17(15)14(2)22)16-11-12-20(21)19-10-6-5-9-18(16)19/h3-13H,1-2H3 |
Clave InChI |
HSPMSMQEQJDROB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1C(=O)C)C2=CC=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


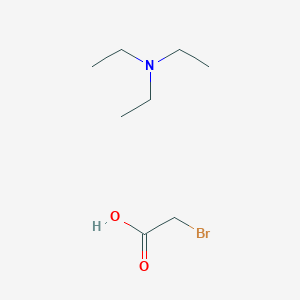
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
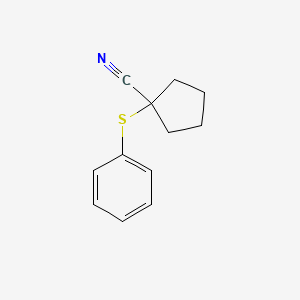
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
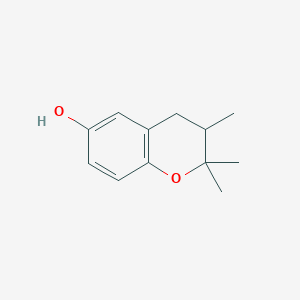
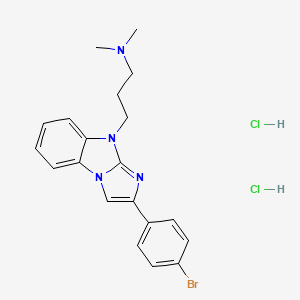
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)




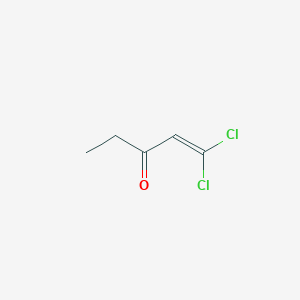
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

